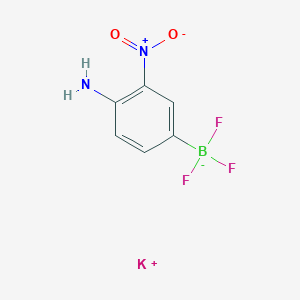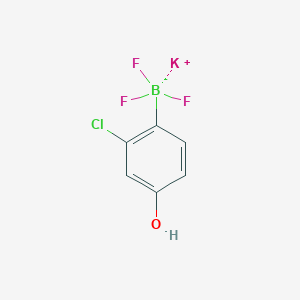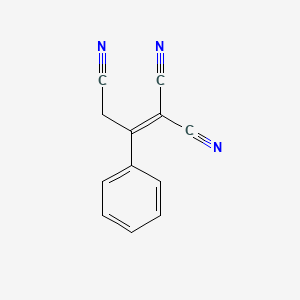
Potassium (4-amino-3-nitrophenyl)trifluoroborate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium (4-amino-3-nitrophenyl)trifluoroborate is a member of the organotrifluoroborate family, which are known for their stability and versatility in various chemical reactions. These compounds are characterized by the presence of a trifluoroborate group (BF₃K) attached to an organic moiety. The specific compound features a 4-amino-3-nitrophenyl group, making it particularly interesting for applications in organic synthesis and medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of potassium (4-amino-3-nitrophenyl)trifluoroborate typically involves the reaction of 4-amino-3-nitrophenylboronic acid with potassium bifluoride (KHF₂). The reaction is carried out in an aqueous medium, often under mild conditions to ensure the stability of the trifluoroborate group. The general reaction scheme is as follows:
4−amino-3-nitrophenylboronic acid+KHF2→Potassium (4-amino-3-nitrophenyl)trifluoroborate
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pH, and concentration can lead to high-purity products with minimal by-products.
化学反応の分析
Types of Reactions
Potassium (4-amino-3-nitrophenyl)trifluoroborate undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group, leading to the formation of diamino derivatives.
Substitution: The trifluoroborate group can participate in nucleophilic substitution reactions, particularly in the presence of transition metal catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are frequently used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are common, utilizing palladium acetate (Pd(OAc)₂) and phosphine ligands.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Formation of various substituted phenyl derivatives, depending on the nucleophile used.
科学的研究の応用
Potassium (4-amino-3-nitrophenyl)trifluoroborate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in cross-coupling reactions to form carbon-carbon bonds, essential in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials, including polymers and electronic components, due to its stability and reactivity.
作用機序
The mechanism by which potassium (4-amino-3-nitrophenyl)trifluoroborate exerts its effects is primarily through its role as a nucleophilic coupling partner in metal-catalyzed reactions. The trifluoroborate group acts as a stable reservoir for the reactive boronate form, which can participate in transmetalation with transition metals such as palladium. This process facilitates the formation of new carbon-carbon bonds, a key step in many synthetic pathways.
類似化合物との比較
Similar Compounds
- Potassium (4-nitrophenyl)trifluoroborate
- Potassium (4-amino-phenyl)trifluoroborate
- Potassium (4-methylphenyl)trifluoroborate
Uniqueness
Potassium (4-amino-3-nitrophenyl)trifluoroborate is unique due to the presence of both amino and nitro groups on the phenyl ring. This dual functionality allows for a broader range of chemical transformations and applications compared to similar compounds that may only have one functional group. The combination of these groups also enhances its reactivity and potential for use in more complex synthetic routes.
特性
IUPAC Name |
potassium;(4-amino-3-nitrophenyl)-trifluoroboranuide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BF3N2O2.K/c8-7(9,10)4-1-2-5(11)6(3-4)12(13)14;/h1-3H,11H2;/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMZAKOZXSVFVFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC(=C(C=C1)N)[N+](=O)[O-])(F)(F)F.[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BF3KN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1-O-tert-butyl 3-O-methyl (3S,4S)-4-[1-(2,2-dimethylpropanoyl)-2,3-dihydropyrido[2,3-b][1,4]oxazin-6-yl]pyrrolidine-1,3-dicarboxylate](/img/structure/B8205149.png)

![Potassium {[5-(difluoroboranyl)-2-fluorophenyl]methyl}dimethylamine fluoride hydrochloride](/img/structure/B8205162.png)




